1-Phenylisoquinoline

Description

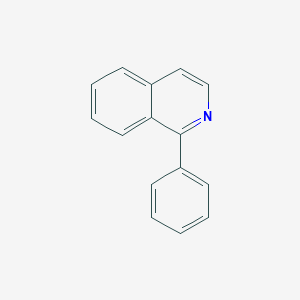

Structure

3D Structure

Properties

IUPAC Name |

1-phenylisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N/c1-2-7-13(8-3-1)15-14-9-5-4-6-12(14)10-11-16-15/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPCWDYWZIWDTCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20186613 | |

| Record name | Isoquinoline, 1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20186613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

7.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47194946 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

3297-72-1 | |

| Record name | Isoquinoline, 1-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003297721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoquinoline, 1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20186613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Phenylisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

what is the structure of 1-phenylisoquinoline

An In-depth Technical Guide on the Structure of 1-Phenylisoquinoline

Introduction

This compound is an aromatic heterocyclic compound belonging to the isoquinoline alkaloid family.[1][2] Its molecular framework is characterized by a phenyl group substituted at the 1-position of an isoquinoline ring system.[3][4] This scaffold is of significant interest to researchers and drug development professionals due to the diverse biological activities exhibited by its derivatives, including potential applications as anticancer agents that inhibit tubulin polymerization.[5] This guide provides a detailed examination of the molecular structure of this compound, supported by physicochemical data, spectroscopic protocols for its characterization, and a structural diagram.

Molecular Structure and Visualization

The core structure of this compound consists of a bicyclic isoquinoline system, which is composed of a benzene ring fused to a pyridine ring. A phenyl group is attached to the carbon atom at position 1 of this isoquinoline nucleus.[3][6] The molecular formula for this compound is C₁₅H₁₁N.[3][4][7]

Figure 1: 2D chemical structure of this compound.

Physicochemical and Computed Properties

The structural arrangement of this compound dictates its physical and chemical properties, which are essential for its handling, formulation, and application in research.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₁N | [3][4][7] |

| Molecular Weight | 205.25 g/mol | [3][7] |

| CAS Number | 3297-72-1 | [3][4][7] |

| IUPAC Name | This compound | [7] |

| Melting Point | 96 °C | [8] |

| Boiling Point | 130 °C at 10 mmHg | [8] |

| Density | 1.127 g/cm³ | [8] |

| Solubility | Slightly soluble in Chloroform and DMSO | [9] |

| logP | 3.90 | [8] |

| Polar Surface Area (PSA) | 12.89 Ų | [8] |

| Refractive Index | 1.654 | [8] |

Experimental Protocols for Structural Elucidation

The structure of this compound is unequivocally confirmed through a combination of spectroscopic and crystallographic techniques. These methods provide detailed information about the connectivity, chemical environment of atoms, and the three-dimensional arrangement of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is fundamental for determining the carbon-hydrogen framework of the molecule.

-

General Protocol for ¹H and ¹³C NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) within an NMR tube.[9]

-

Data Acquisition: Acquire the spectrum on a 300, 400, or 500 MHz NMR spectrometer.[9]

-

Referencing: Report chemical shifts in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[9]

-

Analysis: The ¹H NMR spectrum provides information on the number and types of protons, while the ¹³C NMR spectrum reveals the number and chemical environment of the carbon atoms.[10][11]

-

Mass Spectrometry (MS)

MS is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

-

General Protocol for Mass Spectrometry:

-

Sample Introduction: Introduce the sample into the mass spectrometer. This can be achieved via direct infusion or after separation using gas chromatography (GC) or liquid chromatography (LC).[9]

-

Ionization: Utilize a suitable ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

-

Analysis: The mass analyzer separates ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (205.25 g/mol ).[6][7]

-

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the functional groups present in the molecule.

-

General Protocol for Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare the sample by mixing a small amount with KBr powder and pressing it into a thin pellet. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.[9]

-

Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.[9]

-

Analysis: The IR spectrum of this compound is expected to show characteristic absorption bands for C-H stretching of the aromatic rings (around 3100-3000 cm⁻¹) and C=C and C=N stretching vibrations within the aromatic and heterocyclic systems (typically in the 1600-1400 cm⁻¹ region).[9]

-

Single-Crystal X-ray Diffraction

For an unambiguous determination of the three-dimensional structure, including bond lengths, bond angles, and torsional angles, single-crystal X-ray diffraction is the definitive method.[5]

-

General Protocol for Single-Crystal X-ray Diffraction:

-

Crystal Growth: Grow a single crystal of high quality and suitable size from a solution of this compound by slow evaporation of a suitable solvent or by vapor diffusion.

-

Data Collection: Mount the crystal on a goniometer in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is collected as the crystal is rotated.

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. The electron density map is calculated from the diffraction intensities, allowing for the determination of atomic positions. This initial model is then refined to best fit the experimental data.

-

Data Analysis: The final refined structure provides precise coordinates for each atom in the crystal lattice, from which detailed geometric parameters of the this compound molecule can be extracted. Crystallographic data for this compound and its derivatives can be found in databases such as the Crystallography Open Database (COD).[7]

-

Conclusion

The structure of this compound is well-defined, featuring a planar isoquinoline ring system linked to a phenyl substituent at the C1 position. Its molecular architecture has been thoroughly established using a suite of standard analytical techniques, including NMR, MS, and IR spectroscopy, with its precise three-dimensional geometry confirmable by X-ray crystallography. This foundational structural knowledge is critical for the rational design and synthesis of novel derivatives for potential therapeutic applications, particularly in the field of oncology.[5]

References

- 1. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]

- 2. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isoquinoline, 1-phenyl- [webbook.nist.gov]

- 4. Isoquinoline, 1-phenyl- [webbook.nist.gov]

- 5. Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PubChemLite - this compound (C15H11N) [pubchemlite.lcsb.uni.lu]

- 7. This compound | C15H11N | CID 137882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Page loading... [guidechem.com]

- 9. benchchem.com [benchchem.com]

- 10. This compound - SpectraBase [spectrabase.com]

- 11. spectrabase.com [spectrabase.com]

A Technical Guide to 1-Phenylisoquinoline (C15H11N) and Its Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-phenylisoquinoline scaffold is a privileged structural motif in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide provides an in-depth overview of this compound and its derivatives, with a particular focus on their potential as anticancer agents through the inhibition of tubulin polymerization. This document outlines the chemical properties, synthesis, and spectroscopic characterization of the core compound, and details the experimental protocols for evaluating the biological activity of its derivatives. Quantitative data on cytotoxicity and tubulin polymerization inhibition are presented, along with a schematic representation of the proposed mechanism of action. This guide is intended to be a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutics based on the this compound framework.

Introduction

This compound is an aromatic heterocyclic organic compound with the chemical formula C15H11N.[1] It consists of an isoquinoline ring system substituted with a phenyl group at the 1-position. The core structure of this compound has been identified as a key pharmacophore in a variety of biologically active molecules.[2] Derivatives of this compound have garnered significant attention for their potential as anticancer agents, with a primary mechanism of action involving the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[3][4] This guide will delve into the technical aspects of this compound, providing a foundation for its exploration in drug discovery programs.

Physicochemical and Spectroscopic Data

This compound is a yellow solid with a characteristic aroma.[5] It is a nonpolar compound with limited solubility in water but is soluble in organic solvents such as ethanol, dimethylformamide, and methylene chloride.[5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C15H11N | [1] |

| Molecular Weight | 205.25 g/mol | [6] |

| Melting Point | 90-95 °C | [6] |

| Assay | 97% | [6] |

| Form | Powder | [6] |

Spectroscopic Characterization:

The structural elucidation of this compound and its derivatives is accomplished through various spectroscopic techniques.

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the hydrogen and carbon framework of the molecule.[7]

-

Infrared (IR) Spectroscopy: Reveals the presence of characteristic functional groups. The IR spectrum of aromatic compounds like this compound typically displays C-H stretching vibrations from 3100-3000 cm⁻¹ and C=C stretching vibrations within the aromatic ring at 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹.[7]

-

Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the compound.[8]

Synthesis of this compound Derivatives

The Bischler-Napieralski reaction is a widely employed method for the synthesis of 1-phenyl-3,4-dihydroisoquinoline derivatives, which can be further aromatized to yield 1-phenylisoquinolines.

Experimental Protocol: Synthesis via Bischler-Napieralski Reaction

This protocol describes a general method for the synthesis of 1-phenyl-3,4-dihydroisoquinoline derivatives.

Materials:

-

Appropriately substituted N-(2-phenethyl)benzamide

-

Phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅)

-

Anhydrous toluene or acetonitrile

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve the N-(2-phenethyl)benzamide derivative in anhydrous toluene or acetonitrile.

-

Add phosphorus oxychloride or phosphorus pentoxide to the solution.

-

Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and carefully pour it into a stirred mixture of ice and saturated sodium bicarbonate solution to neutralize the excess acid.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude 1-phenyl-3,4-dihydroisoquinoline derivative by silica gel column chromatography using an appropriate eluent system.

Biological Activity and Mechanism of Action

Derivatives of this compound have shown significant promise as anticancer agents, primarily through their ability to inhibit tubulin polymerization.[3][4]

Mechanism of Action: Tubulin Polymerization Inhibition

1-phenyl-3,4-dihydroisoquinoline derivatives act as tubulin polymerization inhibitors by binding to tubulin, thereby disrupting the dynamic equilibrium of microtubule assembly and disassembly.[3] This interference with microtubule function is critical as microtubules are essential for the formation of the mitotic spindle during cell division. The disruption of the mitotic spindle prevents proper chromosome segregation, leading to cell cycle arrest at the G2/M phase.[3] Prolonged cell cycle arrest ultimately triggers the intrinsic apoptotic pathway, resulting in programmed cell death.[3]

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound [chembk.com]

- 6. This compound 97 3297-72-1 [sigmaaldrich.com]

- 7. benchchem.com [benchchem.com]

- 8. This compound | C15H11N | CID 137882 - PubChem [pubchem.ncbi.nlm.nih.gov]

physical and chemical properties of 1-phenylisoquinoline

An In-depth Technical Guide on the Core Physical and Chemical Properties of 1-Phenylisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic aromatic organic compound that serves as a crucial scaffold in medicinal chemistry and materials science.[1] Its derivatives have garnered significant interest due to their potential as anticancer agents, particularly as tubulin polymerization inhibitors, and their applications in organic light-emitting diodes (OLEDs).[1][2] This technical guide provides a comprehensive overview of the , detailed experimental protocols for its synthesis and characterization, and a summary of its key reactions and biological relevance.

Physical Properties

This compound is typically a solid at room temperature, with its color ranging from white to yellow or green.[1] It is largely nonpolar, exhibiting poor solubility in water but good solubility in various organic solvents such as acetone, ethanol, dimethylformamide, and methylene chloride.[1][3] The key physical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₁₁N | [1][4][5] |

| Molecular Weight | 205.25 g/mol | [1][4] |

| CAS Number | 3297-72-1 | [1][6] |

| Melting Point | 90-96 °C | [1][4] |

| Boiling Point | 130 °C at 10 mmHg | [1][4] |

| Density | ~1.12 g/cm³ | [1][4] |

| Appearance | White to Orange to Green powder/Yellow solid | [1] |

| Solubility | Soluble in Acetone; Practically insoluble in water | [1][6] |

| pKa (Predicted) | 4.71 ± 0.30 | [1] |

| LogP | 3.90180 | [4] |

| Flash Point | 152.2 °C | [1][4] |

| Refractive Index (Estimate) | 1.655 | [1][4] |

Chemical Properties and Reactivity

The chemical reactivity of this compound is dictated by the isoquinoline core, which is susceptible to both electrophilic and nucleophilic attack, and the phenyl substituent at the 1-position. The nitrogen atom in the isoquinoline ring imparts basic properties to the molecule.[7]

Reduction

The isoquinoline moiety can be readily reduced to form its corresponding dihydro and tetrahydro derivatives. For instance, 1-phenyl-3,4-dihydroisoquinoline can be reduced to 1-phenyl-1,2,3,4-tetrahydroisoquinoline.[8] This transformation is a key step in the synthesis of many pharmacologically active compounds.[9][10] Common reducing agents for this purpose include sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), and catalytic hydrogenation.[9]

Oxidation

Oxidation of the isoquinoline ring is generally difficult and requires vigorous conditions, which can lead to ring cleavage and degradation products.[11]

Synthesis

The most common method for synthesizing the 1-substituted isoquinoline core is the Bischler-Napieralski reaction . This involves the acid-catalyzed cyclization of a β-phenylethylamide.[11] The resulting 1-phenyl-3,4-dihydroisoquinoline can then be dehydrogenated to yield this compound.[11]

Figure 1: Workflow of the Bischler-Napieralski synthesis of this compound.

Spectroscopic Data

Structural elucidation of this compound is primarily achieved through standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

Infrared (IR) Spectroscopy : The IR spectrum typically displays C-H stretching vibrations for the aromatic rings in the region of 3100-3000 cm⁻¹. C=C and C=N stretching vibrations are also characteristic and appear in the 1600-1400 cm⁻¹ range.[9]

-

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition (C₁₅H₁₁N). The mass-to-charge ratio (m/z) of the molecular ion is a key identifier.[6][9]

Experimental Protocols

Synthesis of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline via Bischler-Napieralski Reaction

This protocol describes a two-step synthesis starting from β-phenylethylamine.[8]

Step 1: Synthesis of N-phenethyl-benzamide

-

In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve 40 ml of β-phenylethylamine and 20 g of sodium carbonate in 300 ml of petroleum ether.[8]

-

Cool the mixture to -78°C and slowly add 50 ml of benzoyl chloride dropwise over 1 hour.[8]

-

Allow the reaction to warm to 25°C and stir for 6 hours.[8]

-

Pour the reaction mixture into water, stir for 30 minutes, and separate the layers.[8]

-

Wash the organic layer with water, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to obtain N-phenethyl-benzamide as a solid.[8]

Step 2: Synthesis of 1-Phenyl-3,4-dihydroisoquinoline and Subsequent Reduction

-

React the N-phenethyl-benzamide with a dehydrating agent like polyphosphoric acid or phosphorus pentoxide at an elevated temperature (e.g., 140°C) to induce cyclization, yielding 1-phenyl-3,4-dihydroisoquinoline.[8]

-

Dissolve the resulting 1-phenyl-3,4-dihydroisoquinoline in a suitable solvent (e.g., ethanol).[14]

-

Add a reducing agent, such as sodium borohydride, portion-wise at 0°C.[9]

-

Stir the reaction for several hours at room temperature.[9]

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).[8]

-

Dry the organic layer and concentrate it to yield 1-phenyl-1,2,3,4-tetrahydroisoquinoline.[8]

General Protocol for Spectroscopic Analysis

Figure 2: General workflow for the spectroscopic characterization of this compound.

¹H and ¹³C NMR Spectroscopy:

-

Dissolve approximately 5-10 mg of the this compound sample in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.[9]

-

Acquire the spectrum on a 300, 400, or 500 MHz NMR spectrometer.[9]

-

Report chemical shifts in parts per million (ppm) relative to an internal standard like tetramethylsilane (TMS).[9]

Infrared (IR) Spectroscopy:

-

Prepare a thin pellet by mixing a small amount of the solid sample with KBr powder and pressing it.[9]

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory for analysis.[9]

-

Record the spectrum typically from 4000 to 400 cm⁻¹.[9]

Mass Spectrometry (MS):

-

Introduce the sample into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).[9]

-

Use an appropriate ionization method, such as electron ionization (EI) or electrospray ionization (ESI).[9]

-

Measure the mass-to-charge ratio (m/z) of the resulting ions.[9]

Biological Activity and Applications

Derivatives of the this compound scaffold, particularly the 1-phenyl-3,4-dihydroisoquinoline and 1-phenyl-1,2,3,4-tetrahydroisoquinoline analogues, have demonstrated a range of significant biological activities.[2][9]

Anticancer Activity: Tubulin Polymerization Inhibition

A series of 1-phenyl-3,4-dihydroisoquinoline derivatives have been identified as potent tubulin polymerization inhibitors, making them promising candidates for the development of novel antitumor agents.[2] These compounds bind to tubulin, disrupting the formation of microtubules, which are essential for cell division. This leads to cell cycle arrest and ultimately apoptosis (programmed cell death) in cancer cells.[2]

Figure 3: Mechanism of action for 1-phenyl-dihydroisoquinoline derivatives as tubulin inhibitors.

Other Applications

Beyond its medicinal potential, this compound is utilized as a ligand in coordination chemistry and in the synthesis of dopants for Organic Light-Emitting Diodes (OLEDs), highlighting its relevance in materials science.[1]

References

- 1. This compound [chembk.com]

- 2. Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors [pubmed.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Page loading... [guidechem.com]

- 5. Isoquinoline, 1-phenyl- [webbook.nist.gov]

- 6. This compound | C15H11N | CID 137882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. CN101851200A - The synthetic method of 1-phenyl-1,2,3,4-tetrahydroisoquinoline - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. 1,2,3,4-Tetrahydro-1-phenylisoquinoline | C15H15N | CID 100137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 12. spectrabase.com [spectrabase.com]

- 13. spectrabase.com [spectrabase.com]

- 14. (S)1-phenyl-1,2,3,4-tetrahydroisoquinoline synthesis method - Eureka | Patsnap [eureka.patsnap.com]

Technical Guide to 1-Phenylisoquinoline: CAS Number and Safety Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the Chemical Abstracts Service (CAS) number and a detailed safety profile for 1-phenylisoquinoline. The data presented is intended to support researchers, scientists, and professionals in drug development in the safe handling and application of this compound.

Chemical Identification and Physical Properties

This compound is an organic compound with the molecular formula C15H11N.[1][2][3] It is recognized in chemical databases by the CAS Number: 3297-72-1 .[2][3][4][5] The compound typically presents as a powder or crystal with a color ranging from white to orange to green.[2]

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 3297-72-1 | [2][3][4][5] |

| Molecular Formula | C15H11N | [1][2][3] |

| Molecular Weight | 205.25 g/mol | [1][2] |

| Melting Point | 90-98 °C | [2][5] |

| Boiling Point | 130 °C @ 10 mmHg | [5] |

| Flash Point | Not applicable / 152.2°C | [2][4][5] |

| Form | Powder | [2] |

GHS Hazard and Safety Information

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The primary hazards are associated with acute oral toxicity, skin irritation, serious eye damage, and respiratory irritation.[1][4]

GHS Classification and Labelling

The following table outlines the GHS hazard classification for this compound.

| Hazard Class | Category | GHS Pictogram(s) | Signal Word |

| Acute Toxicity, Oral | 4 |

| Danger / Warning |

| Skin Corrosion/Irritation | 2 |

| Danger / Warning |

| Serious Eye Damage/Eye Irritation | 1 |

| Danger |

| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | 3 |

| Danger / Warning |

Note: There are some discrepancies in the signal word reported across different sources, with both "Danger" and "Warning" being cited.[1][2][4][6]

Hazard and Precautionary Statements

The following tables list the GHS hazard (H) and precautionary (P) statements associated with this compound.

Hazard Statements

| Code | Statement |

| H302 | Harmful if swallowed.[1][2][4] |

| H315 | Causes skin irritation.[1][2][4] |

| H318 | Causes serious eye damage.[1][2][4] |

| H319 | Causes serious eye irritation. |

| H335 | May cause respiratory irritation.[1][2][4] |

Precautionary Statements

| Code | Statement |

| Prevention | |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[1][6][7] |

| P264 | Wash skin thoroughly after handling.[1][6] |

| P270 | Do not eat, drink or smoke when using this product.[6][7] |

| P271 | Use only outdoors or in a well-ventilated area.[6][7] |

| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection.[2][6][7] |

| Response | |

| P301 + P312 + P330 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[2] |

| P302 + P352 | IF ON SKIN: Wash with plenty of water.[2] |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6][7] |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |

| P310 | Immediately call a POISON CENTER or doctor/physician.[2][4] |

| Storage | |

| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[6][7] |

| P405 | Store locked up.[6][7] |

| Disposal | |

| P501 | Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations...[6][7] |

Experimental Protocols and Safe Handling

While specific experimental protocols for the determination of the toxicological data presented are not publicly available, standardized OECD guidelines are typically followed for such assessments. The following represents a generalized protocol for the safe handling of this compound in a laboratory setting.

General Laboratory Safe Handling Protocol

-

Engineering Controls : All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6]

-

Personal Protective Equipment (PPE) :

-

Hygiene Measures :

-

Spill and Waste Disposal :

-

In case of a spill, avoid generating dust. Use an absorbent material to clean the spill and place it in a sealed container for disposal.

-

Dispose of waste in accordance with local, state, and federal regulations.[6]

-

Visualizations

Logical Relationship of GHS Hazards

The following diagram illustrates the logical relationship between the physical state of this compound and its associated GHS hazards.

Caption: GHS Hazard Pathways for this compound.

Experimental Workflow for Safe Handling

The diagram below outlines a standard workflow for the safe handling of this compound in a research environment.

Caption: Safe Handling Workflow for this compound.

References

- 1. This compound | C15H11N | CID 137882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 97% | 3297-72-1 [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. This compound 97 3297-72-1 [sigmaaldrich.com]

- 5. chembk.com [chembk.com]

- 6. echemi.com [echemi.com]

- 7. 1-Phenyl-3,4-dihydroisoquinoline - Safety Data Sheet [chemicalbook.com]

An In-depth Technical Guide on the Natural Occurrence of 1-Phenylisoquinoline Alkaloids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of 1-phenylisoquinoline alkaloids, a significant class of nitrogen-containing heterocyclic compounds. Derived from the amino acid tyrosine, these alkaloids are predominantly found in a select group of plant families and exhibit a wide array of promising biological activities. This document summarizes quantitative data on their distribution, details experimental protocols for their isolation and analysis, and elucidates their mechanisms of action through various signaling pathways.

Natural Distribution and Quantitative Occurrence

This compound alkaloids are primarily distributed within the plant families Annonaceae, Berberidaceae, Menispermaceae, and Ranunculaceae. These compounds are key secondary metabolites in various genera such as Annona, Berberis, and Menispermum. The concentration and diversity of these alkaloids can vary significantly based on the plant species, the specific part of the plant, geographical location, and developmental stage.

Data Presentation

The following tables summarize the quantitative data available on the occurrence of this compound and related isoquinoline alkaloids in various plant sources.

Table 1: Quantitative Analysis of Alkaloids in Annona Species

| Plant Species | Plant Part | Alkaloid | Concentration / Yield | Analytical Method | Reference |

| Annona muricata | Leaves | Total Alkaloids | 0.125% of dry weight | Gravimetric | [1][2] |

| Annona muricata | Leaves | Lunamarin | 4.72 µg/mL | GC-FID | |

| Annona muricata | Leaves | Spartein | 2.07 µg/mL | GC-FID | |

| Annona muricata | Pulp | Total Alkaloids | 1.20 mg/g | Spectrophotometry | [3] |

| Annona muricata | Peel | Total Alkaloids | 7.48 mg/g | Spectrophotometry | [3] |

| Annona muricata | Seed | Total Alkaloids | 2.31 mg/g | Spectrophotometry | [3] |

| Annona cherimola × Annona squamosa | Leaves | Anonaine, Asimilobine, Liriodenine, Lanuginosine, Stepharine, Pronuciferine | Not quantified | LC-MS | [4] |

Table 2: Quantitative Analysis of Isoquinoline Alkaloids in Berberis Species

| Plant Species | Plant Part | Alkaloid | Concentration (% dry weight) | Analytical Method | Reference |

| Berberis asiatica | Not specified | Berberine | 1.74 ± 0.032 | RP-HPLC-PDA | [5] |

| Berberis asiatica | Not specified | Palmatine | 1.63 ± 0.028 | RP-HPLC-PDA | [5] |

| Berberis asiatica | Not specified | Jatrorrhizine | 0.264 ± 0.012 | RP-HPLC-PDA | [5] |

| Berberis species | Not specified | Berberine, Palmatine, Jatrorrhizine | Variable | RP-HPLC-PDA | [5] |

Table 3: Cytotoxicity and Tubulin Polymerization Inhibitory Activity of Synthetic 1-Phenyl-3,4-dihydroisoquinoline Derivatives

| Compound | R1 | R2 | R3 | R4 | R5 | Cytotoxicity IC50 (µM) (Human CEM Leukemia Cell Line) | Tubulin Polymerization Inhibition (%) at 40 µM | Reference |

| 20 | H | H | H | H | H | >40 | - | [6] |

| 21 | OCH₃ | H | H | H | H | 4.10 | - | [6] |

| 22 | H | OCH₃ | H | H | H | 10.32 | - | [6] |

| 23 | H | H | OCH₃ | H | H | >40 | - | [6] |

| 24 | OCH₃ | OCH₃ | H | H | H | 8.13 | - | [6] |

| 25 | H | OCH₃ | OCH₃ | H | H | 12.14 | - | [6] |

| 26 | OCH₃ | OCH₃ | OCH₃ | H | H | 15.21 | - | [6] |

| 27 | H | H | H | NO₂ | H | 11.45 | - | [6] |

| 28 | H | H | H | H | NO₂ | >40 | - | [6] |

| 29 | OCH₃ | H | H | NO₂ | H | 7.32 | - | [6] |

| 30 | H | OCH₃ | H | NO₂ | H | 9.87 | - | [6] |

| 31 | H | H | OCH₃ | NO₂ | H | 13.56 | - | [6] |

| 32 | OCH₃ | OCH₃ | H | NO₂ | H | 0.64 | 52 | [6] |

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, purification, and biological evaluation of this compound alkaloids.

General Alkaloid Extraction from Plant Material

This protocol outlines a general acid-base extraction method suitable for isolating total alkaloids from plant matrices.[1][3]

Materials:

-

Dried and powdered plant material

-

Methanol

-

5% Hydrochloric acid (HCl)

-

15% Sodium hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Macerate the dried and powdered plant material in methanol at room temperature for 24-48 hours.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.

-

Dissolve the crude extract in 5% HCl to protonate the alkaloids, making them water-soluble.

-

Filter the acidic solution to remove non-alkaloidal, acid-insoluble materials.

-

Basify the filtrate to a pH of approximately 10 with 15% NaOH to deprotonate the alkaloids, rendering them soluble in organic solvents.

-

Perform a liquid-liquid extraction of the basified aqueous solution with dichloromethane (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter and evaporate the solvent under reduced pressure to yield the total alkaloid extract.

Isolation and Purification by Column Chromatography

This protocol describes the separation of individual alkaloids from the total alkaloid extract using column chromatography.[7]

Materials:

-

Total alkaloid extract

-

Silica gel (60-120 mesh) for column chromatography

-

Glass column

-

Solvent system (e.g., a gradient of chloroform and methanol)

-

Thin Layer Chromatography (TLC) plates

-

UV lamp

Procedure:

-

Prepare a silica gel slurry in the initial, least polar solvent of the chosen solvent system.

-

Pack the glass column with the slurry to create the stationary phase.

-

Adsorb the total alkaloid extract onto a small amount of silica gel and load it onto the top of the prepared column.

-

Elute the column with a solvent gradient of increasing polarity (e.g., starting with 100% chloroform and gradually increasing the percentage of methanol).

-

Collect fractions of the eluate.

-

Monitor the separation by spotting the collected fractions on TLC plates and visualizing the spots under a UV lamp.

-

Combine fractions containing the same compound, as determined by their TLC profiles.

-

Evaporate the solvent from the combined fractions to obtain the purified alkaloids.

Structural Elucidation

The structures of the isolated alkaloids are typically elucidated using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are used to determine the complete chemical structure and stereochemistry of the molecule.[8][9]

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.[10]

Materials:

-

Purified tubulin protein

-

GTP (Guanosine triphosphate)

-

Polymerization buffer (e.g., 80 mM PIPES, 1 mM MgCl₂, 1 mM EGTA, pH 6.8)

-

Test compound (this compound alkaloid)

-

Positive control (e.g., Nocodazole)

-

Negative control (vehicle, e.g., DMSO)

-

Temperature-controlled spectrophotometer with a 96-well plate reader

Procedure:

-

Prepare a tubulin solution (e.g., 3 mg/mL) in ice-cold polymerization buffer supplemented with GTP.

-

Add the test compound at various concentrations to the wells of a pre-warmed 96-well plate. Include positive and negative controls.

-

Initiate the polymerization reaction by adding the cold tubulin solution to each well.

-

Immediately place the plate in the spectrophotometer set at 37°C.

-

Measure the increase in absorbance at 340 nm every 60 seconds for 60 minutes.

-

Plot absorbance versus time to generate polymerization curves. Inhibition is observed as a decrease in the rate and extent of absorbance increase compared to the negative control.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of the alkaloids on cancer cell lines.

Materials:

-

Cancer cell line (e.g., A549, HCT116)

-

Cell culture medium and supplements

-

96-well plates

-

Test compound (this compound alkaloid)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Western Blot Analysis for MAPK and NF-κB Signaling Pathways

This protocol is used to investigate the effect of this compound alkaloids on the protein expression and phosphorylation status of key components in the MAPK and NF-κB signaling pathways.[11]

Materials:

-

Cell line of interest

-

Test compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against p-p38, p38, p-JNK, JNK, p-IκBα, IκBα, p65, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with the test compound for the desired time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Capture the image using an imaging system and analyze the band intensities.

Signaling Pathways and Mechanisms of Action

This compound alkaloids exert their biological effects by modulating various intracellular signaling pathways. Understanding these mechanisms is crucial for drug development.

Anticancer Activity: Inhibition of Tubulin Polymerization and Induction of Apoptosis

A primary anticancer mechanism of some this compound derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[6] This leads to mitotic arrest and subsequent apoptosis.

Caption: Inhibition of tubulin polymerization by this compound alkaloids leads to mitotic arrest and apoptosis.

Anti-inflammatory Activity: Modulation of NF-κB and MAPK Signaling Pathways

The anti-inflammatory effects of isoquinoline alkaloids are often mediated through the inhibition of the pro-inflammatory NF-κB and MAPK signaling pathways. These pathways regulate the expression of various inflammatory mediators.

Caption: Inhibition of the NF-κB pathway by this compound alkaloids, preventing pro-inflammatory gene expression.

Caption: this compound alkaloids can inhibit the MAPK signaling cascade, reducing the inflammatory response.

Conclusion

This compound alkaloids represent a valuable class of natural products with significant potential for the development of new therapeutic agents, particularly in the areas of oncology and inflammatory diseases. Their diverse biological activities, coupled with their specific mechanisms of action, make them attractive lead compounds for drug discovery. This technical guide provides a foundational understanding of their natural occurrence, methodologies for their study, and insights into their molecular targets. Further research is warranted to fully explore the therapeutic potential of this fascinating group of alkaloids, including more comprehensive quantitative studies across a wider range of plant species and detailed investigations into their interactions with cellular signaling pathways.

References

- 1. publishing.emanresearch.org [publishing.emanresearch.org]

- 2. scispace.com [scispace.com]

- 3. benchchem.com [benchchem.com]

- 4. Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. protocols.io [protocols.io]

- 6. Insights from the molecular docking and simulation analysis of P38 MAPK phytochemical inhibitor complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. neuroquantology.com [neuroquantology.com]

- 8. researchgate.net [researchgate.net]

- 9. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. IKK Kinase Assay for Assessment of Canonical NF-κB Activation in Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bpsbioscience.com [bpsbioscience.com]

The Multifaceted Biological Activities of 1-Phenylisoquinoline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1-phenylisoquinoline scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds. Its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective properties of this compound derivatives, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Anticancer Activity: Targeting Cellular Proliferation

This compound derivatives have emerged as a promising class of anticancer agents, primarily through their ability to interfere with microtubule dynamics.[1][2] By inhibiting tubulin polymerization, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis.[1][2]

Quantitative Anticancer Activity Data

The cytotoxic effects of various this compound derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for representative compounds are summarized in the table below.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 5n (3'-OH, 4'-OCH3 substituted 1-phenyl-3,4-dihydroisoquinoline) | Various | Not specified, but conferred optimal bioactivity | [3] |

| PVHD121 (a 1-phenyl-1-(quinazolin-4-yl)ethanol derivative) | A549 (Lung) | 0.1 - 0.3 | [4] |

| NCI-H460 (Lung) | 0.1 - 0.3 | [4] | |

| HCT116 (Colon) | 0.1 - 0.3 | [4] | |

| MCF7 (Breast) | 0.1 - 0.3 | [4] | |

| PC3 (Prostate) | 0.1 - 0.3 | [4] | |

| HeLa (Cervical) | 0.1 - 0.3 | [4] | |

| (S)-N-substituted-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide 2a | Not Applicable | See Anti-inflammatory | |

| (S)-N-substituted-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide 2n | Not Applicable | See Anti-inflammatory | |

| Tricyclic Isoquinoline Derivative 8d | Not Applicable | See Antimicrobial | |

| Tricyclic Isoquinoline Derivative 8f | Not Applicable | See Antimicrobial | |

| 1,6-Naphthyridine Derivative A1 | Not Applicable | See Antiviral | |

| 7,8-Dihydroisoquinoline Derivative B2 | Not Applicable | See Antiviral | |

| Thieno[2,3-c]isoquinolin-5-one (TIQ-A) | Not Applicable | See Neuroprotective | |

| 5-hydroxy TIQ-A derivative | Not Applicable | See Neuroprotective | |

| 5-methoxy TIQ-A derivative | Not Applicable | See Neuroprotective |

Experimental Protocols for Anticancer Activity Assessment

This protocol is used to determine the cytotoxic effects of this compound derivatives on cancer cell lines.[5][6][7][8]

Materials:

-

Human cancer cell lines (e.g., A549, HeLa, MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound derivatives

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of the test compounds in culture medium.

-

Replace the existing medium with medium containing various concentrations of the test compounds and incubate for 24-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

This assay measures the ability of this compound derivatives to inhibit the polymerization of tubulin into microtubules.[9][10][11][12][13]

Materials:

-

Purified tubulin (>99%)

-

General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)

-

GTP solution (10 mM)

-

Test compounds and controls (e.g., paclitaxel, nocodazole)

-

Temperature-controlled spectrophotometer with a 96-well plate reader

Procedure:

-

Prepare a tubulin solution (e.g., 3 mg/mL) in ice-cold General Tubulin Buffer containing 1 mM GTP.

-

Prepare serial dilutions of the test compounds.

-

In a pre-warmed 96-well plate at 37°C, add the test compound dilutions.

-

Initiate the polymerization reaction by adding the cold tubulin solution to each well.

-

Immediately measure the increase in absorbance at 340 nm every 30-60 seconds for 60-90 minutes at 37°C.

-

Analyze the polymerization curves to determine the extent of inhibition.

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Certain this compound derivatives exhibit potent anti-inflammatory effects by targeting key enzymes and signaling pathways involved in the inflammatory response, such as cyclooxygenase (COX) enzymes and the MAPK/NF-κB pathway.

Quantitative Anti-inflammatory Activity Data

The anti-inflammatory potential of selected this compound derivatives has been quantified through in vitro and in vivo studies.

| Compound | Assay | IC50 (µM) / Inhibition (%) | Reference |

| (S)-N-substituted-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide 2a | COX-1 Inhibition | Weak inhibitor | [14] |

| COX-2 Inhibition | 0.47 | [14] | |

| Carrageenan-induced paw edema (in vivo) | 95% inhibition | [14] | |

| (S)-N-substituted-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide 2n | COX-1 Inhibition | Weak inhibitor | [14] |

| COX-2 Inhibition | 1.63 | [14] | |

| Carrageenan-induced paw edema (in vivo) | 92.7% inhibition | [14] |

Experimental Protocols for Anti-inflammatory Activity Assessment

This assay determines the ability of compounds to selectively inhibit COX-1 and COX-2 isoforms.[15][16][17][18][19]

Materials:

-

Ovine COX-1 and human recombinant COX-2 enzymes

-

Arachidonic acid (substrate)

-

Hemin

-

Colorimetric or fluorometric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

-

Test compounds and controls (e.g., celecoxib, indomethacin)

-

Microplate reader

Procedure:

-

In a 96-well plate, add assay buffer, hemin, and the COX enzyme (either COX-1 or COX-2).

-

Add the test compound at various concentrations.

-

Pre-incubate the mixture.

-

Initiate the reaction by adding arachidonic acid and the probe.

-

Measure the absorbance or fluorescence kinetically to determine the rate of the reaction.

-

Calculate the percentage of inhibition and determine the IC50 values.

This in vivo model is used to evaluate the anti-inflammatory effects of compounds.[3][4][20][21][22]

Materials:

-

Male Wistar rats

-

Carrageenan solution (1% in saline)

-

Test compounds and a reference drug (e.g., indomethacin)

-

Plethysmometer

Procedure:

-

Administer the test compound or reference drug to the rats (e.g., intraperitoneally).

-

After a set time (e.g., 30 minutes), induce inflammation by injecting carrageenan into the sub-plantar region of the right hind paw.

-

Measure the paw volume using a plethysmometer at various time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Calculate the percentage of edema inhibition compared to the control group.

Antimicrobial Activity: Combating Bacterial Growth

Select this compound derivatives have demonstrated activity against pathogenic bacteria, particularly Gram-positive strains.

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is a key measure of a compound's antibacterial potency.

| Compound | Bacteria | MIC (µg/mL) |

| Tricyclic Isoquinoline Derivative 8d | Staphylococcus aureus | 16 |

| Enterococcus faecium | 128 | |

| Tricyclic Isoquinoline Derivative 8f | Staphylococcus aureus | 32 |

| Streptococcus pneumoniae | 32 | |

| Enterococcus faecium | 64 |

Experimental Protocol for Antimicrobial Activity Assessment

This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[23][24][25][26][27]

Materials:

-

Bacterial strains

-

Cation-adjusted Mueller-Hinton broth (or other suitable broth)

-

96-well microtiter plates

-

Test compounds

-

Bacterial inoculum standardized to 0.5 McFarland

Procedure:

-

Prepare serial two-fold dilutions of the test compound in the broth in a 96-well plate.

-

Prepare a standardized bacterial inoculum and dilute it to the final concentration (approximately 5 x 10^5 CFU/mL).

-

Inoculate each well with the bacterial suspension.

-

Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antiviral Activity: Inhibiting Viral Replication

Certain this compound analogues, particularly dihydroisoquinoline derivatives, have shown potent activity against human cytomegalovirus (HCMV).[28][29]

Quantitative Antiviral Activity Data

The antiviral efficacy is often expressed as the 50% inhibitory concentration (IC50).

| Compound | Virus | Cell Line | IC50 (µM) | Reference |

| 1,6-Naphthyridine Derivative A1 | HCMV (AD 169) | Hs68 | <0.04 | [28][29] |

| HCMV (Towne) | MRC-5 | 0.1 | [28][29] | |

| 7,8-Dihydroisoquinoline Derivative B2 | HCMV (AD 169) | Hs68 | 0.2 | [28][29] |

| HCMV (Towne) | MRC-5 | 0.8 | [28][29] |

Experimental Protocol for Antiviral Activity Assessment

This assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in viral plaques.[1][30][31][32][33]

Materials:

-

Susceptible host cell line (e.g., human foreskin fibroblasts for HCMV)

-

Virus stock

-

Culture medium

-

Test compounds

-

Semi-solid overlay medium (e.g., containing carboxymethyl cellulose or agarose)

-

Staining solution (e.g., crystal violet)

Procedure:

-

Seed host cells in multi-well plates to form a confluent monolayer.

-

Prepare serial dilutions of the test compound.

-

Infect the cell monolayers with a known amount of virus in the presence of varying concentrations of the test compound.

-

After a viral adsorption period, remove the inoculum and add the semi-solid overlay medium containing the respective compound concentrations.

-

Incubate the plates until plaques are visible.

-

Fix and stain the cells to visualize and count the plaques.

-

Calculate the percentage of plaque reduction compared to the virus control and determine the IC50 value.

Neuroprotective Effects: Shielding Neurons from Damage

Isoquinolinone derivatives, which are structurally related to 1-phenylisoquinolines, have demonstrated neuroprotective effects, in part by inhibiting the enzyme poly(ADP-ribose) polymerase-1 (PARP-1).[34][35][36][37] Excessive PARP-1 activation contributes to neuronal death in conditions like ischemia.

Quantitative Neuroprotective Activity Data

The inhibitory potency against PARP-1 is a key indicator of the neuroprotective potential of these compounds.

| Compound | Target | IC50 (µM) | Reference |

| Thieno[2,3-c]isoquinolin-5-one (TIQ-A) | PARP-1 | 0.45 | [34][35] |

| 5-hydroxy TIQ-A derivative | PARP-1 | 0.39 | [34][35] |

| 5-methoxy TIQ-A derivative | PARP-1 | 0.21 | [34][35] |

Experimental Protocols for Neuroprotective Activity Assessment

This in vitro model mimics ischemic conditions to evaluate the neuroprotective effects of compounds.

Materials:

-

Primary neuronal cultures or neuronal cell lines

-

Glucose-free medium

-

Hypoxic chamber (e.g., 95% N2, 5% CO2)

-

Test compounds

-

Reagents for assessing cell viability (e.g., LDH assay kit, MTT)

Procedure:

-

Culture neurons to the desired confluency.

-

Replace the normal culture medium with glucose-free medium.

-

Place the cultures in a hypoxic chamber for a specific duration (e.g., 60 minutes) to induce OGD.

-

After OGD, return the cells to normoxic conditions with regular culture medium (reoxygenation).

-

Treat the cells with the test compounds before, during, or after OGD.

-

After a recovery period (e.g., 24 hours), assess neuronal viability using an appropriate assay.

This assay measures the ability of compounds to inhibit the enzymatic activity of PARP-1.[14][38][39][40][41]

Materials:

-

Recombinant PARP-1 enzyme

-

Activated DNA

-

NAD+ (substrate)

-

Histones (substrate for PARP-1)

-

Biotinylated NAD+ or antibodies against poly(ADP-ribose) for detection

-

96-well plates

-

Detection reagents (e.g., streptavidin-HRP and a colorimetric substrate)

Procedure:

-

Coat a 96-well plate with histones.

-

In each well, add the PARP-1 enzyme, activated DNA, and the test compound.

-

Initiate the reaction by adding NAD+.

-

After incubation, detect the amount of poly(ADP-ribosyl)ated histones using a suitable detection method (e.g., colorimetric or fluorometric).

-

Calculate the percentage of PARP-1 inhibition and determine the IC50 value.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. merckmillipore.com [merckmillipore.com]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. benchchem.com [benchchem.com]

- 12. oww-files-public.sfo3.cdn.digitaloceanspaces.com [oww-files-public.sfo3.cdn.digitaloceanspaces.com]

- 13. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 14. PARP assay [assay-protocol.com]

- 15. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 16. assaygenie.com [assaygenie.com]

- 17. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. cdn.caymanchem.com [cdn.caymanchem.com]

- 20. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 21. inotiv.com [inotiv.com]

- 22. 5.6.2. Carrageenan-Induced Paw Edema Model [bio-protocol.org]

- 23. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 24. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 25. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 27. ibg.kit.edu [ibg.kit.edu]

- 28. Antiviral Properties of a Series of 1,6-Naphthyridine and 7,8-Dihydroisoquinoline Derivatives Exhibiting Potent Activity against Human Cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Antiviral properties of a series of 1,6-naphthyridine and 7, 8-dihydroisoquinoline derivatives exhibiting potent activity against human cytomegalovirus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. benchchem.com [benchchem.com]

- 31. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 32. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]

- 34. Novel isoquinolinone-derived inhibitors of poly(ADP-ribose) polymerase-1: pharmacological characterization and neuroprotective effects in an in vitro model of cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. researchgate.net [researchgate.net]

- 36. Towards new neuroprotective agents: design and synthesis of 4H-thieno[2,3-c] isoquinolin-5-one derivatives as potent PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 37. researchgate.net [researchgate.net]

- 38. PARP1 Activity Assay | Tulip Biolabs [tulipbiolabs.com]

- 39. bellbrooklabs.com [bellbrooklabs.com]

- 40. sigmaaldrich.com [sigmaaldrich.com]

- 41. bpsbioscience.com [bpsbioscience.com]

The Pharmacological Potential of 1-Phenylisoquinoline Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1-phenylisoquinoline scaffold is a privileged structural motif in medicinal chemistry, demonstrating a wide array of pharmacological activities. This technical guide provides an in-depth overview of the current state of research on this compound compounds, with a focus on their anticancer, anti-inflammatory, and antiviral potential. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to serve as a comprehensive resource for researchers in drug discovery and development.

Anticancer Potential: Targeting Tubulin Polymerization

A significant body of research has focused on the anticancer properties of this compound derivatives, with many compounds demonstrating potent cytotoxicity against a range of cancer cell lines. The primary mechanism of action for many of these compounds is the inhibition of tubulin polymerization.[1][2][3] By binding to tubulin, these molecules disrupt the dynamic instability of microtubules, which are essential for mitotic spindle formation and cell division. This disruption leads to cell cycle arrest, primarily in the G2/M phase, and subsequent induction of apoptosis.[2][4]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the 50% inhibitory concentration (IC50) values of various this compound and related derivatives against several human cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 5n (a 1-phenyl-3,4-dihydroisoquinoline derivative) | Various | 11.4 (tubulin polymerization inhibition) | [5] |

| Compound 21 (a 1,4-disubstituted-3,4-dihydroisoquinoline) | CEM (Leukemia) | 4.10 | [6] |

| Compound 32 (a 1,4-disubstituted-3,4-dihydroisoquinoline) | CEM (Leukemia) | 0.64 | [6] |

| Isoquinoline-tethered quinazoline derivative 14a | SKBR3 (Breast Cancer) | 0.103 | [7] |

| Quinazolinone Derivative G | MCF-7 (Breast Cancer) | 0.44 | [8] |

| Quinazolinone Derivative E | MDA-MB-231 (Breast Cancer) | 0.4 | [8] |

Signaling Pathway: Tubulin Polymerization Inhibition and Apoptosis

The inhibition of tubulin polymerization by this compound derivatives triggers a cascade of events leading to programmed cell death. The following diagram illustrates this signaling pathway.

Anti-inflammatory and Analgesic Potential

Certain derivatives of the broader isoquinoline and quinoline families have demonstrated anti-inflammatory and analgesic properties. A key target in this context is the cyclooxygenase (COX) enzyme, particularly the inducible isoform, COX-2, which is involved in the inflammatory cascade.

Quantitative Data: COX-2 Inhibition

While specific Ki values for this compound compounds are not extensively reported, studies on related quinoline derivatives show potent COX-2 inhibition.

| Compound Type | Enzyme | IC50 (µM) | Reference |

| 2-(4-phenylquinoline-2-yl)phenol derivatives (4h) | COX-2 | 0.026 | [5] |

| 2-(4-phenylquinoline-2-yl)phenol derivatives (4j) | COX-2 | 0.102 | [5] |

| Quinoline derivative 12c | COX-2 | 0.1 | [9] |

| Quinoline derivative 14a | COX-2 | 0.11 | [9] |

| Quinoline derivative 14b | COX-2 | 0.11 | [9] |

Signaling Pathways in Inflammation

The anti-inflammatory effects of isoquinoline alkaloids may be mediated through the inhibition of key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[10][11]

Antiviral Potential

Several isoquinoline and quinoline derivatives have been investigated for their antiviral activities against a range of viruses, including influenza, human immunodeficiency virus (HIV), and human cytomegalovirus (HCMV).[10][12][13]

Quantitative Data: Antiviral Activity

The following table presents the 50% effective concentration (EC50) values for some isoquinolone derivatives against influenza viruses.

| Compound | Virus Strain | EC50 (µM) | Reference |

| Compound 1 (an isoquinolone derivative) | Influenza A (H1N1, PR8) | 0.2 | [10][14] |

| Compound 1 (an isoquinolone derivative) | Influenza A (H3N2, HK) | 0.6 | [10][14] |

| Compound 1 (an isoquinolone derivative) | Influenza B (Lee) | 0.4 | [10][14] |

| Compound 21 (an isoquinolone derivative) | Influenza A (H1N1, PR8) | 9.9 | [10][14] |

| Compound 21 (an isoquinolone derivative) | Influenza A (H3N2, HK) | 18.5 | [10][14] |

| Compound 21 (an isoquinolone derivative) | Influenza B (Lee) | 12.3 | [10][14] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound compounds.

Synthesis of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline Derivatives

A common method for the synthesis of the 1-phenyl-1,2,3,4-tetrahydroisoquinoline core involves a multi-step process starting with the formation of an N-phenethylbenzamide, followed by a Bischler-Napieralski cyclization and subsequent reduction.

Step 1: Synthesis of N-(2-Phenethyl)benzamide

-

Mix benzoyl chloride or benzoic acid with phenethylamine and an alkali metal hydroxide (e.g., NaOH) in water.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

-

The product, N-(2-phenethyl)benzamide, will precipitate out of the aqueous solution.

-

Collect the solid product by filtration, wash with water, and dry.

Step 2: Bischler-Napieralski Cyclization to form 1-Phenyl-3,4-dihydroisoquinoline

-

Dissolve the N-(2-phenethyl)benzamide from Step 1 in a suitable solvent such as toluene.

-

Add a dehydrating agent, such as phosphorus pentoxide and phosphorus oxychloride.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture and carefully pour it onto ice.

-

Basify the aqueous solution with a saturated sodium bicarbonate solution.

-

Extract the product, 1-phenyl-3,4-dihydroisoquinoline, with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Step 3: Reduction to 1-Phenyl-1,2,3,4-tetrahydroisoquinoline

-

Dissolve the 1-phenyl-3,4-dihydroisoquinoline from Step 2 in a suitable alcohol solvent (e.g., methanol).

-

Add a reducing agent, such as sodium borohydride, portion-wise at 0 °C.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure to obtain the final 1-phenyl-1,2,3,4-tetrahydroisoquinoline product.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium and incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 72 hours at 37 °C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value from the dose-response curve.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin.

-

Preparation: Prepare a tubulin solution (e.g., 3 mg/mL) in a general tubulin buffer containing GTP and glycerol on ice.

-

Reaction Setup: In a pre-warmed 96-well plate, add the test compound at various concentrations. Include positive (e.g., colchicine) and negative (vehicle) controls.

-

Initiation of Polymerization: To initiate the reaction, add the cold tubulin polymerization mix to each well.

-

Data Acquisition: Immediately place the plate in a microplate reader pre-warmed to 37 °C and measure the change in absorbance at 340 nm every 60 seconds for 60 minutes.[15]

-

Data Analysis: Plot the absorbance as a function of time. The IC50 value for tubulin polymerization inhibition can be determined by comparing the extent of polymerization in the presence of different compound concentrations to the control.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of a compound on the distribution of cells in different phases of the cell cycle.

-

Cell Treatment: Seed cells in 6-well plates and treat with the test compound at desired concentrations for a specified time (e.g., 24 hours).

-

Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash with PBS.

-

Fixation: Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20 °C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, wash with PBS to remove the ethanol, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Analysis: Incubate the cells for 30 minutes at room temperature in the dark. Analyze the DNA content by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases is determined by analyzing the DNA content histograms.

In Vivo Efficacy

Preclinical in vivo studies are crucial for evaluating the therapeutic potential of this compound derivatives. Xenograft models in immunocompromised mice are commonly used to assess the antitumor activity of these compounds.

General Protocol for Xenograft Studies

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: Administer the test compound to the mice via an appropriate route (e.g., intraperitoneal or oral) at a predetermined dose and schedule. A control group receives the vehicle.

-

Tumor Measurement: Monitor tumor volume periodically using calipers.

-

Efficacy Evaluation: At the end of the study, calculate the tumor growth inhibition by comparing the average tumor volume in the treated group to the control group.[15]

For instance, a study on a novel tubulin-binding tumor-vascular disrupting agent, compound 2, showed significant dose-dependent antitumor efficacy in a nude mouse H460 subcutaneous xenograft model, suppressing tumor growth by 61.9% at a dose of 1 mg/kg administered intravenously every 5 days for 3 weeks.[15]

Conclusion

This compound compounds represent a promising class of molecules with significant pharmacological potential, particularly in the field of oncology. Their ability to inhibit tubulin polymerization provides a clear mechanism for their potent cytotoxic effects against cancer cells. Furthermore, emerging evidence suggests their utility as anti-inflammatory and antiviral agents, broadening their therapeutic applicability. The data and protocols presented in this technical guide are intended to facilitate further research and development of this versatile scaffold, ultimately leading to the discovery of novel and effective therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis and Biological Evaluation of 1,4-Disubstituted-3,4-dihydroisoquinoline Compounds as New Tubulin Polymerization Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. beta-Carboline alkaloid suppresses NF-kappaB transcriptional activity through inhibition of IKK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antiviral Properties of a Series of 1,6-Naphthyridine and 7,8-Dihydroisoquinoline Derivatives Exhibiting Potent Activity against Human Cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of some quinazoline derivatives as antitumor and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]